1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine

Overview

Description

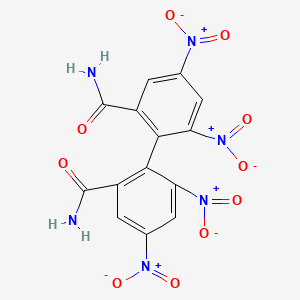

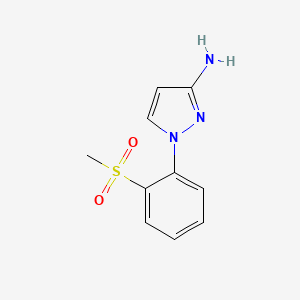

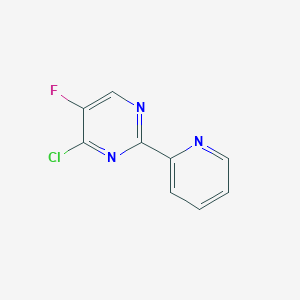

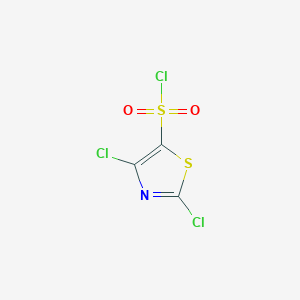

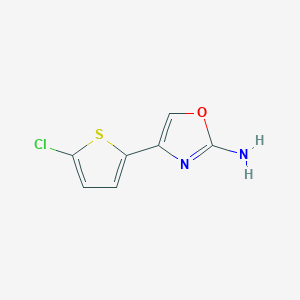

1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine, also known as MSPP, is a novel synthetic compound that has been gaining attention in the scientific community due to its various applications in research and laboratory experiments. This compound is a derivative of pyrazole, a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The addition of a methanesulfonylphenyl group to the pyrazole ring gives MSPP its unique properties.

Scientific Research Applications

Anti-inflammatory Applications

The synthesis of new pyrazole derivatives, such as 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, has been explored for their anti-inflammatory properties. These compounds have shown significant anti-inflammatory activity, with one derivative being highlighted for its effectiveness close to celecoxib, a known anti-inflammatory drug. The potential for these compounds to act as nitric oxide donor anti-inflammatory agents is particularly notable, indicating a novel approach for the design of anti-inflammatory medications (Abdellatif, Moawad, & Knaus, 2014).

Synthesis of Chiral Nonracemic Compounds

Research has also focused on the synthesis of chiral nonracemic compounds, utilizing 1-(pyridinyl)ethyl methanesulfonates for stereospecific substitutions with various amines. This approach has enabled the preparation of optically pure and meso triamine ligands, contributing to the field of stereochemistry and the development of chiral compounds for pharmaceutical applications (Uenishi et al., 2004).

Dual Inhibitory Activity for Anti-inflammatory Drugs

Another area of study has been the design of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore. These hybrid compounds have shown dual selective cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitory activities, offering a promising route for the development of anti-inflammatory agents with improved efficacy and safety profiles (Chowdhury et al., 2009).

Novel Synthetic Routes and Characterizations

The chemical synthesis and characterization of 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine derivatives have also been explored for the development of new synthetic methodologies. Studies have detailed the efficient synthesis of 5-alkyl amino and thioether substituted pyrazoles, demonstrating the versatility and potential of these compounds in various chemical transformations (Sakya & Rast, 2003).

Crystallographic and Biological Activity Studies

Furthermore, research into the crystal structure and biological activities of pyrazole derivatives has provided insights into their pharmacophore sites. Studies have identified antitumor, antifungal, and antibacterial activities, contributing to the understanding of the structural basis of their biological effects and guiding the design of new therapeutic agents (Titi et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine is Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

The compound interacts with the COX enzyme, specifically the COX-2 isoform, and inhibits its activity . The docking studies demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .

Biochemical Pathways

The inhibition of COX-2 by 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . By inhibiting COX-2, the compound reduces the production of these prostanoids, thereby reducing inflammation, pain, and fever caused by these substances .

Result of Action

The inhibition of COX-2 by 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine results in a decrease in the production of prostanoids . This leads to a reduction in inflammation, pain, and fever . Among the synthesized compounds, one exhibited the highest potency and selectivity against the COX-2 enzyme .

properties

IUPAC Name |

1-(2-methylsulfonylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-16(14,15)9-5-3-2-4-8(9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHHHUYTTSNNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate](/img/structure/B3365595.png)

![[4-(2-Methylphenoxy)pyridin-2-yl]methanamine](/img/structure/B3365616.png)